2-Hidrazinil-5-fenil-1,3,4-tiadiazol

Descripción general

Descripción

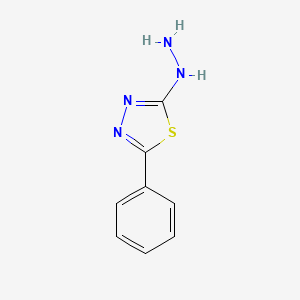

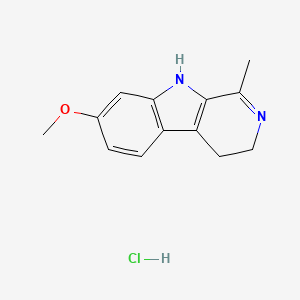

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C8H8N4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75710. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones antifúngicas

Se ha encontrado que el 2-Hidrazinil-5-fenil-1,3,4-tiadiazol tiene propiedades antifúngicas significativas. En particular, ha mostrado una actividad inhibitoria prometedora contra la cepa patógena C. albicans . Esto lo convierte en un posible candidato para el desarrollo de nuevos fármacos antifúngicos.

Aplicaciones antibacterianas

Este compuesto también se ha estudiado por su actividad antibacteriana. Se ha encontrado que tiene un efecto inhibitorio sobre varias cepas bacterianas, como Klebsiella pneumoniae y Staphylococcus hominis . Esto sugiere que podría utilizarse en el desarrollo de nuevos tratamientos antibacterianos.

Actividad antitumoral

La investigación ha indicado que el this compound tiene una actividad antitumoral prometedora contra la línea celular de carcinoma hepatocelular humano . Esto sugiere que podría ser un posible candidato para el tratamiento del cáncer.

Actividad antimicobacteriana

Se ha encontrado que el compuesto tiene propiedades tuberculostáticas. Ha mostrado actividad antibacteriana in vitro contra Mycobacterium tuberculosis H37Rv, lo que sugiere su posible uso en el tratamiento de la tuberculosis .

Interacción con la albúmina sérica bovina

El compuesto se ha estudiado por su interacción de unión con la albúmina sérica bovina . Esta interacción es importante ya que puede influir en la distribución y eliminación del compuesto en el cuerpo, lo cual es crucial en el diseño y desarrollo de fármacos.

Síntesis de moléculas biológicamente activas

El this compound es un importante precursor en varias reacciones químicas para la síntesis de moléculas biológicamente activas . Esto lo convierte en un compuesto valioso en la química medicinal.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is the P2X7 receptor (P2X7R) . P2X7R is a type of purinergic receptor for ATP, which plays a significant role in the immune system. It is involved in various cellular functions such as cytokine release, cell proliferation, apoptosis, and others .

Mode of Action

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole interacts with its target, the P2X7R, by inhibiting its function . The compound binds to the receptor, preventing the normal action of ATP and thus inhibiting the receptor’s function. This results in a decrease in the downstream effects normally triggered by the activation of the P2X7R .

Biochemical Pathways

The inhibition of P2X7R by 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole affects several biochemical pathways. These include the regulation of cytokine release and cell proliferation . By inhibiting the P2X7R, the compound can potentially modulate these pathways, leading to various downstream effects.

Pharmacokinetics

The compound’s in vitro admet profile was found to be within acceptable ranges concerning metabolic stability and cytotoxicity . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole’s action include reduced P2X7R-mediated dye uptake and decreased IL-1β release . These effects are likely due to the compound’s inhibitory action on the P2X7R.

Análisis Bioquímico

Cellular Effects

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole has been found to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound exhibits cytotoxic effects against human hepatocellular carcinoma and breast carcinoma cell lines, indicating its potential as an anticancer agent . The impact of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole on cell function is mediated through its ability to modulate key signaling pathways, such as the inhibition of acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole involves its binding interactions with various biomolecules. This compound can inhibit enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole have been observed to change over time. This compound exhibits good stability under normal storage conditions, with a melting point of 178-179°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. These studies have shown that 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole can induce sustained changes in cellular metabolism and gene expression, which may contribute to its therapeutic potential .

Transport and Distribution

The transport and distribution of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to specific cellular compartments, where it exerts its biological effects . The localization and accumulation of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole within tissues are influenced by its physicochemical properties and interactions with cellular components.

Subcellular Localization

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular distribution of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is essential for understanding its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

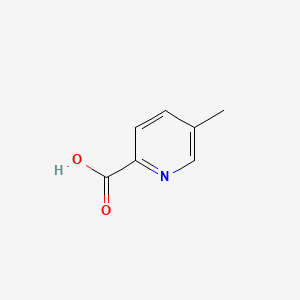

(5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPLZXSHTZYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291458 | |

| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-03-3 | |

| Record name | NSC75710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)